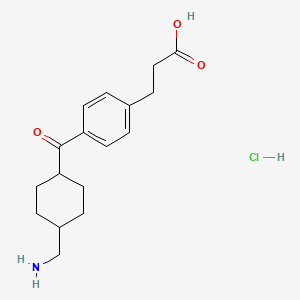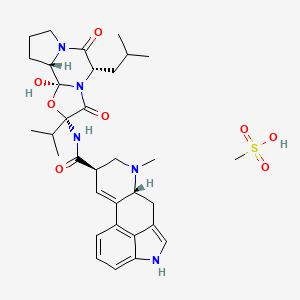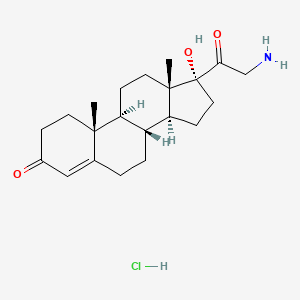
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin
Vue d'ensemble
Description
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin, commonly known as 5-HT1A receptor agonist, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor found in the central and peripheral nervous systems. The compound has shown promising results in various scientific research studies, and its potential applications in the field of medicine are being explored.
Mécanisme D'action
The mechanism of action of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor. The binding of the compound to the receptor results in the activation of various intracellular signaling pathways, such as the adenylate cyclase pathway and the phospholipase C pathway. This leads to the modulation of neurotransmitter release and neuronal activity, resulting in the observed effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin include the modulation of neurotransmitter release, such as serotonin, dopamine, and noradrenaline. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin in lab experiments include its potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of neuronal activity. The compound is also relatively stable and can be easily synthesized in the lab. However, the limitations of using the compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the study of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin. One potential direction is the development of novel compounds that are more potent and selective for the 5-HT1A receptor. Another direction is the exploration of the compound's potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's neuroprotective effects and to determine its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol with 3-(propylthio)propyl bromide, followed by the reaction of the resulting product with thionyl chloride and 3-thienylmagnesium bromide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKSVACMIQFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907107 | |
| Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin | |
CAS RN |
102121-00-6 | |
| Record name | N 0734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)






![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)



